(6-Morpholinopyrimidin-4-yl)(4-(3-(trifluoromethyl)phenyl)piperazin-1-yl)methanone
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Overview
Description
(6-Morpholinopyrimidin-4-yl)(4-(3-(trifluoromethyl)phenyl)piperazin-1-yl)methanone is a synthetic compound that has gained attention in various fields of scientific research due to its unique chemical structure and potential applications. The molecule consists of a pyrimidine ring substituted with a morpholine and a piperazine moiety linked to a phenyl ring with a trifluoromethyl group.
Scientific Research Applications
(6-Morpholinopyrimidin-4-yl)(4-(3-(trifluoromethyl)phenyl)piperazin-1-yl)methanone is extensively studied for its potential in:
Chemistry: : Used as a building block for the synthesis of more complex molecules and in drug design.
Biology: : Investigated for its interactions with various biological targets and potential therapeutic effects.
Medicine: : Explored for its potential as a drug candidate in treating diseases due to its interaction with specific enzymes or receptors.
Industry: : Utilized in the development of new materials with unique properties, such as polymers or catalysts.
Mechanism of Action
Target of Action
The primary targets of (6-Morpholinopyrimidin-4-yl)(4-(3-(trifluoromethyl)phenyl)piperazin-1-yl)methanone are iNOS (inducible Nitric Oxide Synthase) and COX-2 (Cyclooxygenase-2) . These enzymes play a crucial role in the inflammatory response, where iNOS is responsible for the production of nitric oxide (NO), and COX-2 is involved in the production of prostaglandins .
Mode of Action
This compound interacts with its targets by forming hydrophobic interactions with the active sites of iNOS and COX-2 . This interaction inhibits the enzymatic activity of iNOS and COX-2, thereby reducing the production of NO and prostaglandins respectively .
Biochemical Pathways
The inhibition of iNOS and COX-2 by this compound affects the biochemical pathways involved in the inflammatory response . The reduction in NO and prostaglandins production leads to a decrease in inflammation, as these molecules are key mediators of the inflammatory response .
Result of Action
The molecular and cellular effects of this compound’s action include a significant reduction in iNOS and COX-2 mRNA expression in LPS-stimulated RAW 264.7 macrophage cells . Western blot analysis showed that the test compounds decreased the amount of iNOS and COX-2 protein expression, hence inhibiting the inflammatory response .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (6-Morpholinopyrimidin-4-yl)(4-(3-(trifluoromethyl)phenyl)piperazin-1-yl)methanone typically involves multi-step reactions starting from commercially available precursors. One common approach involves the following steps:
Formation of the Pyrimidine Ring: : This step includes the condensation of an appropriate aldehyde with a nitrile to form the pyrimidine ring.
Substitution with Morpholine: : The pyrimidine ring undergoes substitution with morpholine under basic conditions.
Coupling with Piperazine: : The substituted pyrimidine is then reacted with a piperazine derivative in the presence of coupling agents such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Introduction of the Trifluoromethyl Group: : Finally, the phenyl ring is modified to introduce the trifluoromethyl group using electrophilic fluorination reagents like trifluoromethyl iodide.
Industrial Production Methods
Industrial production of this compound involves similar steps but utilizes continuous flow reactors to enhance reaction efficiency and yield. Conditions such as temperature, pressure, and solvent choice are optimized to scale up the synthesis while maintaining the quality and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: : Involving the addition of oxidizing agents such as hydrogen peroxide or manganese dioxide.
Reduction: : Using reducing agents like sodium borohydride or lithium aluminium hydride.
Substitution: : Reactions where the morpholine or piperazine moiety can be substituted with different groups under specific conditions.
Common Reagents and Conditions
Oxidizing Agents: : Hydrogen peroxide, manganese dioxide.
Reducing Agents: : Sodium borohydride, lithium aluminium hydride.
Substitution Reagents: : Halogenated compounds, strong bases or acids for facilitating substitution.
Major Products Formed
Oxidation Products: : Oxidized derivatives of the original compound with higher oxygen content.
Reduction Products: : Reduced forms, typically leading to removal of oxygen-containing functional groups.
Substitution Products: : New derivatives formed by replacing the morpholine or piperazine moiety with different groups.
Comparison with Similar Compounds
Compared to other similar compounds, (6-Morpholinopyrimidin-4-yl)(4-(3-(trifluoromethyl)phenyl)piperazin-1-yl)methanone stands out due to its unique combination of a trifluoromethyl phenyl group and a piperazine linked to a morpholinopyrimidine scaffold
Similar Compounds
4-(3-(Trifluoromethyl)phenyl)piperazine derivatives: : Lacking the pyrimidine or morpholine component.
Morpholinopyrimidine derivatives: : Without the piperazine and trifluoromethyl phenyl group.
Piperazine derivatives: : Such as aripiprazole, used in antipsychotic medications.
This article should give you a comprehensive overview of this fascinating compound
Properties
IUPAC Name |
(6-morpholin-4-ylpyrimidin-4-yl)-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22F3N5O2/c21-20(22,23)15-2-1-3-16(12-15)26-4-6-28(7-5-26)19(29)17-13-18(25-14-24-17)27-8-10-30-11-9-27/h1-3,12-14H,4-11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OZVWNKXZIMVSEI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC(=C2)C(F)(F)F)C(=O)C3=CC(=NC=N3)N4CCOCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22F3N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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